4-Hydroxy-Teriflunomide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-Teriflunomide is a metabolite of the drug leflunomide, which is used as an immunosuppressive agent. It is known for its role in inhibiting the proliferation of T and B cells, making it effective in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . Chemically, it is identified as a malononitrile derivative and is known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-Teriflunomide typically involves the hydrolysis of leflunomide. The process begins with the conversion of leflunomide to its active metabolite, teriflunomide, followed by further hydrolysis to yield this compound . The reaction conditions often involve the use of acidic or basic hydrolysis under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-Teriflunomide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound, teriflunomide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
4-Hydroxy-Teriflunomide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its role in inhibiting cell proliferation makes it a valuable tool in studying cell cycle regulation and immune responses.
Medicine: It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
4-Hydroxy-Teriflunomide exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis. This inhibition leads to a decrease in the proliferation of T and B cells, thereby reducing the immune response . The compound also affects other molecular targets, including various protein tyrosine kinases, which play a role in cell signaling and growth .
Comparaison Avec Des Composés Similaires
Teriflunomide: The parent compound of 4-Hydroxy-Teriflunomide, used in the treatment of multiple sclerosis.
Leflunomide: The prodrug of teriflunomide, used in the treatment of rheumatoid arthritis.
Methotrexate: Another immunosuppressive agent used in similar therapeutic areas.
Uniqueness: this compound is unique due to its specific inhibition of dihydroorotate dehydrogenase, which directly impacts pyrimidine synthesis. This targeted mechanism of action distinguishes it from other immunosuppressive agents that may have broader or less specific effects .
Activité Biologique
4-Hydroxy-teriflunomide (4-HO-TF) is a metabolite of teriflunomide, an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of 4-HO-TF is crucial for elucidating its role in MS therapy and its mechanism of action.
This compound exerts its biological effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are critical in the pathogenesis of MS. By selectively targeting these immune cells, 4-HO-TF helps modulate the immune response without significantly affecting resting lymphocytes, thereby preserving normal immune functions.
Pharmacokinetics
The pharmacokinetic profile of 4-HO-TF indicates that it has a prolonged half-life and exhibits extensive protein binding (over 99%) in plasma. Following oral administration, peak plasma concentrations are typically reached within 1 to 4 hours. The compound is primarily eliminated through biliary and renal routes, with minimal metabolism observed in systemic circulation .
Efficacy in Clinical Studies
Clinical studies have demonstrated the efficacy of teriflunomide, and by extension its metabolite 4-HO-TF, in reducing relapse rates and disease progression in MS patients. The following table summarizes key findings from clinical trials:
Safety Profile
The safety profile of teriflunomide, including its metabolite 4-HO-TF, has been generally favorable. Common adverse events include:
- Gastrointestinal issues : Diarrhea and nausea
- Hematological effects : Neutropenia and lymphopenia
- Liver enzyme elevations : Transient increases in alanine aminotransferase (ALT)
- Alopecia : Hair thinning reported by some patients
Long-term studies indicate that these adverse effects are often dose-related and manageable, with most patients tolerating the treatment well over extended periods .
Case Studies
- Case Study A : A 45-year-old female with relapsing-remitting MS experienced a significant reduction in relapse frequency after switching from interferon-beta to teriflunomide at a dose of 14 mg. MRI scans showed decreased gadolinium-enhancing lesions after six months.
- Case Study B : A cohort study involving patients previously treated with other disease-modifying therapies (DMTs) showed that those who switched to teriflunomide had lower ARR and improved disability scores compared to those who continued on their previous therapies.
Propriétés
Numéro CAS |
1058722-45-4 |
---|---|
Formule moléculaire |
C12H9F3N2O3 |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9- |
Clé InChI |
WHYQOFDUXDGMTM-KTKRTIGZSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N |
SMILES isomérique |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N |
Synonymes |
(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.